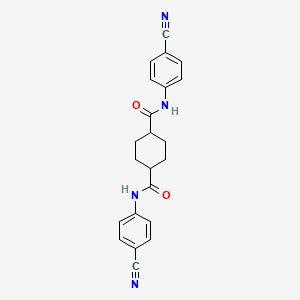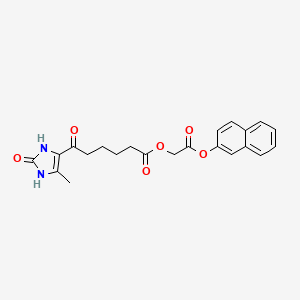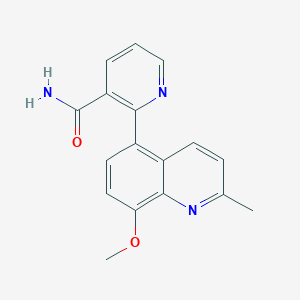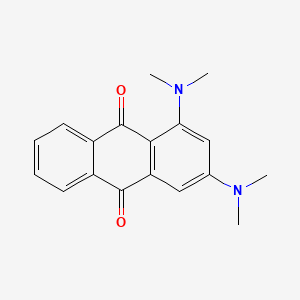![molecular formula C19H19NO2 B4919470 3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4919470.png)
3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as SCH 23390, is a chemical compound that belongs to the class of benzazepines. It is a selective dopamine D1 receptor antagonist and has been widely used in scientific research for its pharmacological properties.
Mécanisme D'action
3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one 23390 acts as a selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents the binding of dopamine, thereby blocking the downstream signaling pathways. This results in a decrease in the activity of the dopamine D1 receptor and its associated effects.
Biochemical and Physiological Effects:
This compound 23390 has been shown to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the striatum, which is associated with motor control and reward mechanisms. This compound 23390 has also been found to affect the levels of other neurotransmitters such as glutamate and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one 23390 in lab experiments are that it is a selective dopamine D1 receptor antagonist, which allows for specific investigations into the role of this receptor in various physiological and behavioral processes. Additionally, this compound 23390 has a high affinity for the dopamine D1 receptor, which makes it a potent and effective tool for research. The limitations of using this compound 23390 in lab experiments are that it is a synthetic compound and may not fully mimic the effects of endogenous dopamine. Additionally, this compound 23390 may have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several possible future directions for research related to 3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one 23390. One area of interest is investigating the role of dopamine D1 receptors in neurodegenerative diseases such as Parkinson's disease. Another area of interest is exploring the potential therapeutic applications of this compound 23390 in psychiatric disorders such as schizophrenia and drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 23390 and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one 23390 involves the reaction of 2-methoxyaniline and cyclohexanone with the use of sodium hydride as a base. The reaction yields the intermediate product, which is then further reacted with phenyl magnesium bromide to produce this compound 23390.
Applications De Recherche Scientifique
3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one 23390 has been used in various scientific research studies to investigate the role of dopamine D1 receptors in the central nervous system. It has been used to study the effects of dopamine on behavior, cognition, and reward mechanisms. This compound 23390 has also been used in research related to Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
3-(2-methoxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-19-10-6-5-9-18(19)20-16-11-15(12-17(21)13-16)14-7-3-2-4-8-14/h2-10,13,15,20H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCKRCWVFQQXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4919388.png)

![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4919401.png)
![N-(4-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4919407.png)
![2-tert-butyl-N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4919416.png)
![diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate](/img/structure/B4919426.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4919429.png)


![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B4919447.png)
![2-fluoro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4919450.png)

![4-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4919478.png)
![[1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4919492.png)
